molecular formula C11H16N2O2 B1416268 N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide CAS No. 903822-32-2

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide

Cat. No. B1416268
CAS RN: 903822-32-2
M. Wt: 208.26 g/mol
InChI Key: VEPITULHRQJKJM-UHFFFAOYSA-N
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Description

“(2-Amino-5-methoxyphenyl)methanol” is a chemical compound with the CAS Number: 55414-72-7 . It has a molecular weight of 153.18 and its IUPAC name is (2-amino-5-methoxyphenyl)methanol . It is a white to light-gray to yellow solid .


Molecular Structure Analysis

The molecular formula of “(2-Amino-5-methoxyphenyl)methanol” is C8H11NO2 . The InChI code is 1S/C8H11NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5,9H2,1H3 .


Physical And Chemical Properties Analysis

“(2-Amino-5-methoxyphenyl)methanol” has a boiling point of 328.1±27.0°C at 760 mmHg . It is stored at room temperature .

Scientific Research Applications

1. Synthesis and Characterization in Pharmaceutical Research

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide and its derivatives have been extensively studied in the field of pharmaceutical chemistry. A key application is in the synthesis and characterization of various compounds. For instance, Hassan et al. (2014) focused on synthesizing new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives with potential cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014). Similarly, Selvamurugan and Aidhen (2002) explored the synthesis of various N,N-disubstituted-amino-N-methoxy-N-methylpropanamides as aminoacyl cation equivalents, demonstrating their applications in preparing pharmacologically active compounds (Selvamurugan & Aidhen, 2002).

2. Exploring Potential Anticancer Properties

Research has also been conducted on the potential anticancer properties of compounds derived from this compound. Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, evaluating their cytotoxicity against human cancer cell lines, thereby contributing to the development of new anticancer agents (Kumar et al., 2009).

3. Development of Imaging Agents in Neurological Diseases

In neurology, compounds related to this compound have been used to develop imaging agents for neurological diseases. Kepe et al. (2006) utilized a selective serotonin 1A molecular imaging probe derived from this compound to quantify receptor densities in Alzheimer's disease patients using positron emission tomography (PET) (Kepe et al., 2006).

4. Antibacterial and Antifungal Applications

The compound and its derivatives have also shown promise in antibacterial and antifungal applications. Helal et al. (2013) synthesized a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, exhibiting significant antibacterial and antifungal activities (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Safety and Hazards

“(2-Amino-5-methoxyphenyl)methanol” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment while handling this compound .

Biochemical Analysis

Biochemical Properties

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain oxidoreductases, influencing their catalytic activity. The compound’s interaction with these enzymes can alter the redox state of cells, impacting metabolic processes and cellular homeostasis. Additionally, this compound can form complexes with metal ions, which may affect its biochemical behavior and reactivity .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to modulate cell signaling pathways, particularly those involved in oxidative stress responses. This modulation can lead to changes in gene expression, affecting the production of proteins involved in antioxidant defense. Furthermore, the compound influences cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic efficiency. Additionally, the compound can interact with transcription factors, influencing gene expression patterns. These interactions at the molecular level are crucial for understanding how this compound exerts its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive cellular responses, which may alter its initial effects.

properties

IUPAC Name

N-(2-amino-5-methoxyphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)11(14)13-10-6-8(15-3)4-5-9(10)12/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPITULHRQJKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651069
Record name N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

903822-32-2
Record name N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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